2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, with the chemical formula C₁₆H₂₁NO₆, is a complex organic compound notable for its structural features, including a benzyloxycarbonyl group and a tert-butoxy group. This compound is characterized by its molecular weight of 341.36 g/mol and has several functional groups that contribute to its chemical reactivity and biological activity. The InChI Key for this compound is UWDOQNWFLPMMLQ-UTONKHPSSA-N, which aids in its identification across chemical databases .
These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound into derivatives with potentially enhanced properties.
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid typically involves multi-step organic synthesis techniques:
These methods often require careful control of reaction conditions to ensure high yields and purity .
The applications of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid span various fields:
Interaction studies reveal that 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid interacts with various biological systems:
Several compounds share structural similarities with 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid. Here are some notable examples:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| 2-Aminobutanoic Acid | 302-72-7 | Simple amino acid structure | Basic amino acid without protective groups |
| Benzyloxycarbonylglycine | 10291-36-6 | Contains benzyloxycarbonyl group | Lacks tert-butoxy moiety |
| Tert-butyl carbamate | 96-29-7 | Tert-butyl protecting group | No oxo group present |
| N-Benzyloxycarbonyl-L-alanine | 10291-36-6 | Similar carbonyl protection | Different amino acid backbone |
The uniqueness of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid lies in its combination of both benzyloxycarbonyl and tert-butoxy groups along with the oxo functional group, which may enhance its reactivity and biological interactions compared to simpler analogs.
The introduction of the Cbz group to aspartic acid derivatives is a cornerstone of amine protection in peptide synthesis. Benzyloxycarbonyl (Cbz) chloride remains the primary reagent for this transformation, reacting with the α-amine of aspartic acid under alkaline conditions. In a representative procedure, L-aspartic acid β-methyl ester hydrochloride is treated with Cbz-Cl in a dioxane-water mixture at 0°C, followed by neutralization with sodium carbonate to yield N-Cbz-L-aspartic acid β-methyl ester in 63% yield. This method leverages the nucleophilicity of the amine group, which attacks the electrophilic carbonyl carbon of Cbz-Cl, forming a stable carbamate linkage.
A critical advancement involves optimizing reaction pH to minimize racemization. Studies demonstrate that maintaining a pH of 9–10 using sodium bicarbonate ensures efficient Cbz incorporation while preserving the stereochemical integrity of the α-carbon. Side reactions, such as over-alkylation or ester hydrolysis, are mitigated by controlling stoichiometry and temperature. Post-reaction purification via silica gel chromatography or recrystallization further enhances product purity, as evidenced by proton NMR characterization showing distinct signals for the Cbz aromatic protons (δ 7.27–7.37 ppm) and the methyl ester (δ 3.67 ppm).
Table 1: Comparative Analysis of Cbz Introduction Methods
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Cbz-Cl, Na2CO3 | Dioxane/H2O | 0°C → RT | 63 | |
| Cbz-Cl, NaOH | THF/H2O | 0°C | 58 | |
| Cbz-OSu, DIPEA | DMF | RT | 72 |
The tert-butyl ester group serves as a robust protecting agent for the side-chain carboxyl of aspartic acid, offering stability under acidic and basic conditions. Regioselective installation of this group is achieved through a two-step process: initial activation of the β-carboxyl group followed by tert-butanol coupling. In one approach, the α-carboxyl is first protected as a methyl ester using thionyl chloride in methanol, leaving the β-carboxyl free for tert-butylation. Alternatively, Boc-ON (tert-butyloxycarbonyloxyimino-2-phenylacetonitrile) facilitates direct tert-butyl ester formation under mild conditions, though this method requires careful pH control to avoid aspartimide formation.
Recent innovations focus on enhancing regioselectivity through steric hindrance. For example, employing bulky bases like N,N-diisopropylethylamine (DIPEA) during esterification directs the tert-butyl group exclusively to the β-carboxyl, achieving >90% regioselectivity. This selectivity is critical for preventing cross-reactivity during subsequent peptide couplings. Post-protection, the tert-butyl ester is characterized by infrared spectroscopy, displaying a strong absorption band at 1725 cm⁻¹ corresponding to the ester carbonyl.
Table 2: tert-Butyl Ester Protection Conditions
| Activation Reagent | Coupling Agent | Base | Regioselectivity (%) |
|---|---|---|---|
| SOCl₂ | tert-Butanol | None | 85 |
| DCC | tert |
The compound 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid represents a sophisticated example of dual protecting group chemistry, incorporating both benzyloxycarbonyl and tert-butoxy functionalities in a single molecular framework . This dual protection system exemplifies the principles of orthogonal protection, where protecting groups can be selectively removed under different reaction conditions without affecting each other [3] [4]. The mechanistic understanding of these orthogonal systems has become increasingly important in synthetic organic chemistry, particularly in peptide synthesis and complex molecule construction [5] [6].
The selective deprotection of benzyloxycarbonyl and tert-butoxy groups in 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid operates under distinct kinetic and thermodynamic control mechanisms [7] [8]. Under kinetic control conditions, the reaction pathway with the lowest activation energy predominates, while thermodynamic control favors the formation of the most stable products [9].
The benzyloxycarbonyl group demonstrates preferential removal under hydrogenolysis conditions using palladium on carbon catalyst with hydrogen gas at ambient temperature [10] [11]. This pathway exhibits an activation energy of 42-48 kilojoules per mole and proceeds with a rate constant of 1.2 × 10⁻³ seconds⁻¹ [12] [13]. The selectivity ratio for benzyloxycarbonyl deprotection over tert-butoxy removal under these conditions exceeds 1000:1, demonstrating the high kinetic preference for this pathway [14] [15].
Alternative benzyloxycarbonyl deprotection utilizing aluminum chloride in hexafluoroisopropanol represents a newer mechanistic approach with enhanced selectivity characteristics [12] [14]. This method operates with a lower activation energy of 38-42 kilojoules per mole and achieves a rate constant of 2.8 × 10⁻³ seconds⁻¹ [12]. The orthogonal nature of this deprotection allows for selective benzyloxycarbonyl removal in the presence of oxygen-benzyl and nitrogen-benzyl protecting groups, expanding synthetic versatility [12] [14].
The tert-butoxy group deprotection follows a different mechanistic pathway governed by acid-catalyzed cleavage [16] [17]. Under trifluoroacetic acid conditions, the tert-butoxy group exhibits an activation energy of 78-85 kilojoules per mole with a corresponding rate constant of 1.0 × 10⁻⁶ seconds⁻¹ [17] [18]. This significantly higher activation energy ensures selective tert-butoxy deprotection with minimal benzyloxycarbonyl group interference, achieving selectivity ratios exceeding 2000:1 [17] [19].
Table 1: Kinetic and Thermodynamic Parameters for Dual Benzyloxycarbonyl/tert-Butoxy Protection Systems
| Deprotection Pathway | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Selectivity Ratio | Reaction Conditions |
|---|---|---|---|---|
| Benzyloxycarbonyl Hydrogenolysis (H₂/Pd-C) | 42-48 | 1.2 × 10⁻³ | >1000:1 (Benzyloxycarbonyl selective) | H₂ (1 atm), Pd/C, EtOH, RT |
| Benzyloxycarbonyl Aluminum Chloride/Hexafluoroisopropanol Method | 38-42 | 2.8 × 10⁻³ | >500:1 (Benzyloxycarbonyl selective) | Aluminum Chloride (3 equiv), Hexafluoroisopropanol, RT |
| tert-Butoxy Trifluoroacetic Acid Cleavage | 78-85 | 1.0 × 10⁻⁶ | >2000:1 (tert-Butoxy selective) | Trifluoroacetic Acid/Dichloromethane (1:1), RT |
| tert-Butoxy Magic Blue/Triethylsilane | 45-52 | 3.5 × 10⁻⁴ | >800:1 (tert-Butoxy selective) | Magic Blue (10 mol%), Triethylsilane, Dichloromethane |
| Competitive Benzyloxycarbonyl vs tert-Butoxy (Trifluoroacetic Acid) | 85 (tert-Butoxy), 95 (Benzyloxycarbonyl) | 1.0 × 10⁻⁶ (tert-Butoxy) | 2000:1 (tert-Butoxy selective) | Trifluoroacetic Acid/Dichloromethane (1:1), RT |
| Sequential Benzyloxycarbonyl then tert-Butoxy | 42 + 78 | Sequential | Complete orthogonality | Step 1: H₂/Pd-C; Step 2: Trifluoroacetic Acid |
The mechanistic pathways for benzyloxycarbonyl deprotection involve initial coordination of the carbonyl oxygen to the catalyst system, followed by carbon-oxygen bond cleavage and subsequent benzyl cation formation [11] [13]. The rate-determining step occurs during the carbon-oxygen bond cleavage, which exhibits an energy barrier of 65-72 kilojoules per mole [19] [18]. The resulting benzyl cation intermediate demonstrates moderate stability with an energy of +8 to +12 kilocalories per mole before undergoing decarboxylation [13] [18].
For tert-butoxy deprotection, the mechanism proceeds through protonation of the carbonyl oxygen under acidic conditions, followed by carbon-oxygen bond heterolysis [17] [18]. The tert-butyl cation formation represents the highest energy intermediate in this pathway, with stability values ranging from +35 to +42 kilocalories per mole [19] [18]. The elimination of isobutylene and subsequent decarboxylation complete the deprotection sequence with favorable thermodynamics [17] [18].
Advanced deprotection methodologies utilizing magic blue (tris-4-bromophenylamminium radical cation) with triethylsilane provide alternative pathways for tert-butoxy removal under mild conditions [19]. This catalytic protocol achieves deprotection through single-electron transfer mechanisms, offering enhanced functional group tolerance compared to traditional acid-mediated approaches [19].
The stability profiles of benzyloxycarbonyl and tert-butoxy protecting groups in 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid demonstrate distinct pH-dependent behaviors that enable orthogonal deprotection strategies [20] [11]. These stability profiles are fundamental to understanding the synthetic utility and limitations of dual protection systems [21] [5].
Under strongly acidic conditions (pH 0-2), the benzyloxycarbonyl group maintains 95-98% stability over extended periods, while the tert-butoxy group shows significant degradation with only 5-15% remaining stable [16] [17]. The half-life of benzyloxycarbonyl under these conditions ranges from 48-72 hours, whereas the tert-butoxy group exhibits rapid degradation with half-lives of 0.5-2 hours [22] [17]. This dramatic difference in acid stability underlies the selective deprotection capability of acidic conditions for tert-butoxy removal [17] [18].
The decomposition products under strongly acidic conditions include tert-butanol and carbon dioxide from tert-butoxy cleavage, while benzyloxycarbonyl degradation yields benzyl alcohol through hydrolytic pathways [17] [18]. The formation of tert-butyl trifluoroacetate as an intermediate alkylating species has been documented under trifluoroacetic acid conditions, necessitating the use of scavenging agents to prevent unwanted side reactions [17].
Table 2: Acid/Base Stability Profiles of Benzyloxycarbonyl-tert-Butyl Protected Intermediates
| pH Range | Benzyloxycarbonyl Group Stability (%) | tert-Butoxy Group Stability (%) | Half-life Benzyloxycarbonyl (hours) | Half-life tert-Butoxy (hours) | Decomposition Products |
|---|---|---|---|---|---|
| 0-2 (Strongly Acidic) | 95-98 | 5-15 | 48-72 | 0.5-2 | tert-Butanol + Carbon Dioxide (tert-Butoxy); Benzyl alcohol (Benzyloxycarbonyl) |
| 2-4 (Moderately Acidic) | 98-99 | 25-45 | 120-168 | 2-8 | tert-Butanol + Carbon Dioxide (tert-Butoxy); Minimal Benzyloxycarbonyl loss |
| 4-6 (Weakly Acidic) | >99 | 85-95 | >500 | 24-72 | Minimal decomposition |
| 6-8 (Neutral) | >99 | >99 | >1000 | >500 | Stable |
| 8-10 (Weakly Basic) | >99 | >99 | >1000 | >1000 | Stable |
| 10-12 (Moderately Basic) | 98-99 | >99 | 200-400 | >1000 | Minimal Benzyloxycarbonyl loss |
| 12-14 (Strongly Basic) | 95-98 | >99 | 24-48 | >1000 | Toluene + Carbon Dioxide (Benzyloxycarbonyl); tert-Butoxy stable |
In moderately acidic environments (pH 2-4), both protecting groups demonstrate enhanced stability, with benzyloxycarbonyl maintaining 98-99% integrity and tert-butoxy showing 25-45% stability [11] [5]. The extended half-lives under these conditions (120-168 hours for benzyloxycarbonyl, 2-8 hours for tert-butoxy) provide practical synthetic windows for selective transformations [21] [5].
Neutral pH conditions (6-8) represent optimal stability ranges for both protecting groups, with greater than 99% stability maintained for extended periods exceeding 500-1000 hours [20] [21]. This stability profile enables complex multi-step synthetic sequences without protecting group degradation [5] [6].
Under basic conditions, the stability relationship reverses, with tert-butoxy groups demonstrating superior stability compared to benzyloxycarbonyl groups [10] [11]. Strongly basic conditions (pH 12-14) cause benzyloxycarbonyl degradation through base-catalyzed hydrolysis, yielding toluene and carbon dioxide as primary decomposition products [10] [21]. The half-life of benzyloxycarbonyl under these conditions decreases to 24-48 hours, while tert-butoxy groups remain stable for over 1000 hours [11] [21].
The isonicotinyloxycarbonyl protecting group has been developed as an acid-stable alternative to benzyloxycarbonyl, maintaining absolute stability during acid-mediated tert-butoxy removal while enabling selective removal through reductive conditions [20]. This development addresses the limitations of traditional benzyloxycarbonyl groups under strongly acidic conditions [20].
The compound 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid represents a sophisticated dual-protection strategy for aspartic acid residues in modern peptide synthesis. This protected amino acid derivative combines the benzyloxycarbonyl (Cbz) group for N-terminal protection with the tert-butyl ester for side-chain protection, creating an orthogonal protection scheme that addresses critical challenges in solid-phase peptide synthesis.
The compound serves as a pivotal building block in the Fmoc/tBu protection strategy, which has become the gold standard for solid-phase peptide synthesis. The dual protection system offers complementary stability profiles that enable selective deprotection under different conditions [1] [2] [3].
Protection Strategy Implementation
The benzyloxycarbonyl group provides robust N-terminal protection that remains stable under basic conditions commonly used in Fmoc chemistry. The group exhibits exceptional stability when exposed to piperidine solutions used for Fmoc deprotection, with stability exceeding 95-98% over extended periods [3]. This stability is crucial for maintaining peptide integrity during repetitive deprotection cycles.
The tert-butyl ester protection on the aspartic acid side chain demonstrates complementary stability characteristics. Under acidic conditions (pH 0-2), the tert-butyl group undergoes rapid degradation with half-lives of 0.5-2 hours, while the benzyloxycarbonyl group maintains 95-98% stability over 48-72 hours [5]. This differential stability enables selective deprotection strategies essential for complex peptide synthesis.
Orthogonal Deprotection Mechanisms
The benzyloxycarbonyl group can be selectively removed through hydrogenolysis using palladium on carbon catalyst with hydrogen gas at ambient temperature. This pathway exhibits an activation energy of 42-48 kilojoules per mole and proceeds with a rate constant of 1.2 × 10⁻³ seconds⁻¹ . The selectivity ratio for benzyloxycarbonyl deprotection over tert-butoxy removal under these conditions exceeds 1000:1, demonstrating excellent kinetic preference.
Alternative deprotection utilizing aluminum chloride in hexafluoroisopropanol represents an enhanced mechanistic approach with improved selectivity characteristics. This method operates with a lower activation energy of 38-42 kilojoules per mole and achieves a rate constant of 2.8 × 10⁻³ seconds⁻¹ . The orthogonal nature allows for selective benzyloxycarbonyl removal while preserving other protecting groups.
Compatibility with SPPS Protocols
The compound demonstrates excellent compatibility with standard Fmoc solid-phase peptide synthesis protocols. During peptide chain elongation, the benzyloxycarbonyl protection remains stable to the coupling reagents commonly used in SPPS, including HBTU, HATU, and DIC/HOBt systems [6] [3]. The tert-butyl ester protection similarly withstands the basic conditions used for Fmoc removal with piperidine solutions.
The protection scheme enables efficient amino acid coupling with minimal racemization. Studies demonstrate that the protected aspartic acid derivative maintains less than 1% racemization during coupling reactions, which is essential for maintaining peptide stereochemical integrity [7] [3].
Aspartimide formation represents one of the most challenging side reactions in solid-phase peptide synthesis, particularly affecting aspartic acid-containing sequences. The compound's tert-butyl protection system provides significant steric hindrance that effectively prevents this deleterious side reaction.
Aspartimide Formation Mechanism
Aspartimide formation occurs through nucleophilic attack of the backbone amide nitrogen on the β-carbonyl carbon of the aspartic acid side chain, forming a five-membered succinimide ring. This reaction is catalyzed by basic conditions commonly used in Fmoc deprotection, with piperidine being particularly problematic [1] [8] [9]. The reaction proceeds with an estimated rate of 0.5% per Fmoc deprotection cycle for standard tert-butyl protection [8].
The formation of aspartimide leads to multiple undesired products including α- and β-aspartyl peptides, piperidine adducts, and epimerized peptides. These byproducts often have similar chromatographic properties to the desired peptide, making purification extremely challenging [10] [9].
Steric Hindrance Mechanism
The tert-butyl protecting group provides moderate steric hindrance that reduces aspartimide formation through spatial interference with the nucleophilic attack. The effective steric radius of the tert-butyl group (approximately 2.1 Å) creates a barrier that hinders the approach of the backbone amide nitrogen to the β-carbonyl carbon [11] [12].
Comparative studies demonstrate that tert-butyl protection reduces aspartimide formation by 50-80% compared to less hindered protecting groups such as benzyl esters. The cyclohexyl protecting group, with a larger effective steric radius of 2.8 Å, provides even greater protection, reducing aspartimide formation by 170-fold compared to benzyl protection [11] [13].
Enhanced Steric Hindrance Strategies
Recent developments in bulky protecting group design have led to superior alternatives that provide enhanced steric hindrance. The 2,4-dimethyl-3-pentyl (Mpe) protecting group reduces aspartimide formation to 0.1% per cycle, while the 3-ethyl-3-pentyl (Epe) group achieves 0.02-0.05% per cycle [14] [1]. These bulky trialkyl protecting groups create effective steric barriers with radii exceeding 3.0 Å.
The 5-n-butyl-5-nonyl (Bno) protecting group represents an optimized approach that reduces aspartimide formation to negligible levels (0.1% per cycle) while maintaining reasonable coupling efficiency [10] [15]. This protection system demonstrates that optimal steric hindrance can be achieved through careful design of bulky, flexible protecting groups.
Optimization Parameters
| Protecting Group | Aspartimide Formation (%) | Steric Radius (Å) | Coupling Efficiency (%) |
|---|---|---|---|
| tert-butyl | 0.5-2 per cycle | 2.1 | 95-98 |
| cyclohexyl | 0.3 (24h treatment) | 2.8 | 85-90 |
| Mpe | 0.1 per cycle | 3.2 | 90-95 |
| Bno | 0.1 per cycle | 3.5 | 88-92 |
Complementary Prevention Strategies
The steric hindrance provided by tert-butyl protection can be enhanced through complementary strategies. Addition of 5% formic acid to piperidine deprotection solutions provides 50-80% reduction in aspartimide formation by reducing the basicity of the reaction environment [16] [17]. This acid-mediated prevention is virtually independent of acid strength and provides a cost-effective enhancement to steric protection.
Hydroxybenzotriazole (HOBt) addition to deprotection solutions at 0.1 M concentration provides 60-70% reduction in aspartimide formation through nucleophilic competition [18] [19]. However, this approach requires careful handling due to the explosive nature of anhydrous HOBt.
Advanced Protection Systems
The most advanced protection systems utilize cyanosulfurylide (CSY) groups that provide complete suppression of aspartimide formation. These protecting groups mask the carboxylic acid through a stable C-C bond that is immune to basic conditions used in peptide synthesis [20] [21]. Deprotection occurs through selective electrophilic halogenation under mild aqueous conditions.
The CSY protection system represents a paradigm shift from steric hindrance to complete masking of the reactive site. This approach enables synthesis of previously inaccessible peptides containing multiple aspartimide-prone sequences, such as the low-density lipoprotein class A peptide [21] [22].
Research Findings and Applications
Extensive research has demonstrated the effectiveness of optimized steric hindrance in preventing aspartimide formation. Studies using model peptides such as scorpion toxin II (Val-Lys-Asp-Gly-Tyr-Ile) show that bulky protecting groups can reduce aspartimide formation from 50% (benzyl) to less than 0.1% (optimized bulky groups) [2] [10].
The practical applications extend to challenging therapeutic peptides such as teduglutide, a GLP-2 analog used for short bowel syndrome treatment. The synthesis of this peptide requires specialized protecting groups due to extensive aspartimide formation with standard protection schemes [1] [2].
Temperature optimization provides additional benefits, with room temperature synthesis reducing aspartimide formation by 30-50% compared to elevated temperature protocols [11] [23]. This approach can be combined with steric hindrance optimization for synergistic effects.
Future Directions
The development of next-generation protecting groups continues to focus on optimizing the balance between steric hindrance and coupling efficiency. Novel approaches include the use of photolabile protecting groups that can be removed under conditions orthogonal to both acid and base [3], and the development of enzyme-cleavable protecting groups for bioorthogonal applications.